molecular formula C9H9N3O B1460081 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 2060041-35-0

2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1460081
CAS No.: 2060041-35-0
M. Wt: 175.19 g/mol
InChI Key: MTWYWXLWUNWTKL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of a cyclopropyl group at the 2-position and a hydroxyl group at the 4-position further enhances its chemical reactivity and biological activity.

Properties

IUPAC Name

2-cyclopropyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-6-3-4-10-8(6)11-7(12-9)5-1-2-5/h3-5H,1-2H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWYWXLWUNWTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CN3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl group or the pyrimidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound with significant potential in biomedical research, particularly in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a pyrrolo[2,3-d]pyrimidine core , characterized by a fused bicyclic system that includes both pyrrole and pyrimidine rings. The cyclopropyl group at the 2-position and the hydroxyl group at the 4-position contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases. Similar compounds have demonstrated interactions with kinase active sites, leading to inhibition of their functions. This inhibition can affect critical signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are vital for cell proliferation and survival.

Pharmacokinetics

The compound's lipophilicity allows for efficient cellular uptake, enhancing its potential as a therapeutic agent. Its molecular properties are summarized in the table below:

PropertyValue
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
IUPAC Name 2-cyclopropyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
InChI Key MTWYWXLWUNWTKL-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC3=C(C=CN3)C(=O)N2

Biological Evaluation

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, a study involving pyrrolo[2,3-d]pyrimidine derivatives demonstrated that certain compounds exhibited IC50 values ranging from 29 to 59 µM against multiple cancer types. Notably, compounds similar to this compound showed promising results against kinases such as EGFR and CDK2, with IC50 values comparable to established tyrosine kinase inhibitors like sunitinib .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a comparative study of pyrrolo[2,3-d]pyrimidine derivatives, compound 5k was noted for its significant activity against EGFR and Her2 with IC50 values from 40 to 204 nM. The mechanism involved cell cycle arrest and apoptosis induction in HepG2 cells .
  • Kinase Inhibition : Another study synthesized various derivatives that were tested against CDK9/CyclinT and Haspin kinases. Compounds demonstrated IC50 values as low as 0.38 μM for CDK9/CyclinT inhibition . This suggests that this compound could be a valuable scaffold for developing selective kinase inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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